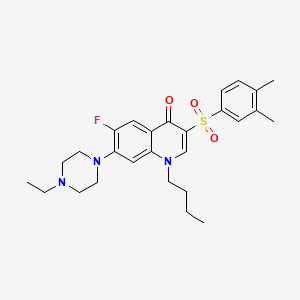
1-butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C27H34FN3O3S and its molecular weight is 499.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₄N₂O₂S
- Molecular Weight : 344.46 g/mol
- IUPAC Name : 1-butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one
Structural Features
The compound features several notable functional groups:
- A quinoline backbone , which is known for various biological activities.
- A sulfonyl group , which often enhances solubility and bioavailability.
- A fluorine atom , which can influence the compound's pharmacokinetics.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline possess activity against a range of bacteria and fungi. The sulfonyl group may enhance this activity by increasing membrane permeability.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Anticancer Potential
Preliminary studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics, indicating promising anticancer activity.
The biological activity of the compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety may interact with key enzymes involved in microbial metabolism.
- Cell Cycle Arrest : The quinoline structure may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The fluorine atom could enhance ROS production, contributing to cytotoxicity in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various quinoline derivatives, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a strong correlation between structural modifications and antimicrobial potency, with the sulfonyl group significantly enhancing activity.
Case Study 2: Cytotoxicity in Cancer Cells
A recent study explored the cytotoxic effects of this compound on breast cancer cells. The results demonstrated that treatment led to increased apoptosis rates compared to untreated controls, with flow cytometry confirming significant cell death via the intrinsic apoptotic pathway.
Properties
IUPAC Name |
1-butyl-3-(3,4-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O3S/c1-5-7-10-31-18-26(35(33,34)21-9-8-19(3)20(4)15-21)27(32)22-16-23(28)25(17-24(22)31)30-13-11-29(6-2)12-14-30/h8-9,15-18H,5-7,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBLZKODYOLYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














